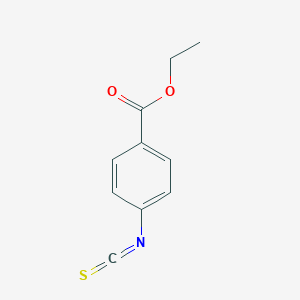

Ethyl 4-isothiocyanatobenzoate

Description

Historical Development and Academic Context

The systematic study of this compound can be traced through several decades of organic chemistry research, with its initial synthesis and characterization established through traditional methods involving thiophosgene reactions. Early synthetic approaches focused on the conversion of ethyl 4-aminobenzoate to the corresponding isothiocyanate derivative through established protocols. The compound was first documented in chemical databases with a melting point range of 92.4 to 93.5 degrees Celsius, establishing its fundamental physical properties.

The academic context for this compound research has evolved significantly with advances in synthetic methodology. The development of the Langlois reagent methodology in 2017 marked a significant advancement in isothiocyanate synthesis, providing an efficient copper-catalyzed approach for isothiocyanation of primary amines. This methodology demonstrated particular effectiveness for the synthesis of this compound, achieving an 85% yield under optimized conditions using copper iodide as catalyst and diethyl phosphonate as co-reagent.

Historical synthetic approaches have also included Friedel-Crafts thioacylation reactions using ethoxycarbonyl isothiocyanate, which provided early insights into the reactivity patterns of isothiocyanate-containing aromatic compounds. These foundational studies established the groundwork for understanding the chemical behavior of this compound and related compounds in various organic transformations.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its dual functionality as both a synthetic intermediate and a bioactive compound. In synthetic organic chemistry, the compound serves as a valuable building block for constructing complex heterocyclic systems. Research has demonstrated its utility in synthesizing 2-thioxoquinazolin-4-one derivatives through reactions with aminoalkyl imidazoles, yielding products with potential antimicrobial properties.

The medicinal chemistry significance of this compound is particularly notable in the context of isothiocyanate research. Isothiocyanates have gained recognition for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The specific structural features of this compound, combining the isothiocyanate electrophilic center with the benzoate moiety, create unique opportunities for molecular interactions with biological targets.

Recent investigations have explored the compound's potential as a precursor for anticancer agents. Studies involving related isothiocyanate derivatives have demonstrated significant antiproliferative activities against various cancer cell lines, with some derivatives showing selective cytotoxicity toward malignant cells while sparing normal tissue. The ethyl ester functionality provides additional opportunities for structural modification and prodrug development strategies.

Table 1: Physical and Chemical Properties of this compound

Current Research Landscape and Emerging Applications

The current research landscape for this compound encompasses several promising directions, with particular emphasis on biological applications and synthetic methodology development. Contemporary studies have focused on exploring the compound's potential as an enzyme inhibitor, specifically targeting cytochrome P450 enzymes involved in drug metabolism pathways. Research suggests that the compound may exhibit inhibitory effects on CYP2E1, an enzyme responsible for benzene metabolism, indicating potential applications in toxicology and drug interaction studies.

Emerging applications in antimicrobial research have shown considerable promise. Systematic evaluations of this compound derivatives against various pathogenic microorganisms have revealed significant antibacterial and antifungal activities. Studies conducted using standard double serial dilution methods have tested the compound against clinical and reference strains including Escherichia coli, Staphylococcus aureus, Bacillus anthracoides, Pseudomonas aeruginosa, and Candida albicans.

The anticancer research domain represents another significant area of current investigation. Researchers have synthesized and evaluated various isothiocyanate derivatives, including those structurally related to this compound, for their antiproliferative activities against human cancer cell lines. Particularly noteworthy are studies involving cervical cancer HeLa cells, where certain isothiocyanate derivatives have demonstrated potent selective cytotoxicity with IC₅₀ values in the low micromolar range.

Table 2: Recent Synthetic Methodologies for this compound

Advanced synthetic applications have emerged through the development of one-pot synthetic strategies. Research has demonstrated the effectiveness of using this compound as a key intermediate in constructing complex heterocyclic frameworks, particularly in the synthesis of benzothiazinone and quinazolinone derivatives. These methodologies have practical implications for medicinal chemistry programs seeking to access diverse chemical libraries for biological screening.

The compound's role in materials science applications is also beginning to emerge. The isothiocyanate functional group provides opportunities for polymer modification and surface functionalization reactions, although this area remains relatively underexplored compared to its medicinal chemistry applications. Current research trends suggest increasing interest in developing this compound derivatives with enhanced selectivity for specific biological targets, improved pharmacokinetic properties, and reduced toxicity profiles.

Contemporary analytical methodologies have significantly advanced the characterization and quality control of this compound. Modern spectroscopic techniques, including high-resolution nuclear magnetic resonance spectroscopy and mass spectrometry, have provided detailed structural confirmation and purity assessment capabilities. These analytical advances support both synthetic optimization efforts and biological activity investigations.

Propriétés

IUPAC Name |

ethyl 4-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-3-5-9(6-4-8)11-7-14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOJHUCMCKBDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152879 | |

| Record name | Ethyl 4-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-06-7 | |

| Record name | Benzoic acid, 4-isothiocyanato-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-isothiocyanatobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1205-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-isothiocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an intermediate thiocarbamoyl chloride, which subsequently eliminates HCl to yield the isothiocyanate. A typical procedure involves dissolving ethyl 4-aminobenzoate in an inert solvent like dichloromethane or ethyl acetate, followed by dropwise addition of thiophosgene at 0–5°C. Triethylamine is often used as a base to neutralize HCl, driving the reaction to completion.

Key Parameters:

Yield and Limitations

Yields typically range from 65% to 75%, with impurities arising from over-reaction or solvent residues. A major drawback is thiophosgene’s high toxicity and volatility, necessitating stringent safety measures. For example, a 2022 patent reported a 45% yield when scaling this method industrially, attributed to thiourea impurities formed during workup.

Continuous Flow Synthesis

Recent advancements in continuous flow technology have addressed scalability and safety concerns associated with batch reactors. A 2025 patent (CN115181043B) detailed a high-efficiency continuous flow method for synthesizing structurally related isothiocyanates, offering insights applicable to ethyl 4-isothiocyanatobenzoate.

Process Design

The continuous flow system comprises three feed streams:

-

Amine Solution: 3-Trifluoromethyl-4-cyanoaniline dissolved in ethyl acetate (1.34 mol/L).

-

Thiophosgene Solution: Thiophosgene in ethyl acetate (3.21 mol/L).

-

Base Solution: Triethylamine or inorganic carbonates in ethyl acetate (2.68 mol/L).

Streams are mixed in a microreactor at 7°C, with a residence time of 10 minutes. The product is isolated via liquid-liquid extraction and crystallization.

Advantages Over Batch Reactors

-

Safety: Reduced exposure to toxic reagents due to enclosed systems.

-

Yield Improvement: 45–50% yield vs. 35–40% in batch (for analogous compounds).

-

Scalability: Throughput of 1.5 kg/day achieved in pilot studies.

Table 1: Continuous Flow vs. Batch Synthesis

| Parameter | Continuous Flow | Batch Reactor |

|---|---|---|

| Yield | 45–50% | 35–40% |

| Reaction Time | 10 min | 2–4 h |

| Thiourea Impurities | <3% | 10–15% |

| Scalability | High | Moderate |

Copper-Catalyzed Isothiocyanation

A 2023 study demonstrated a novel copper-catalyzed method using CuI and potassium phosphate (KPO) to convert aromatic amines to isothiocyanates. While tested on naphthalene derivatives, this approach is adaptable to ethyl 4-aminobenzoate.

Reaction Protocol

Mechanistic Insights

The reaction likely proceeds via a copper-thiocyanate intermediate, where S acts as a sulfur donor. BrCFCONa facilitates the oxidation of Cu(I) to Cu(II), sustaining the catalytic cycle. This method avoids thiophosgene, offering a safer alternative.

Table 2: Copper-Catalyzed Reaction Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| CuI Loading | 5 mol% | Maximizes TOF |

| Temperature | 100°C | 80% conversion |

| S Equivalence | 1.0 | Prevents under-sulfidation |

Thiourea Intermediate Hydrolysis

This two-step method involves synthesizing a thiourea derivative from ethyl 4-aminobenzoate, followed by hydrolysis to the isothiocyanate.

Synthesis of Thiourea Intermediate

Ethyl 4-aminobenzoate reacts with ammonium thiocyanate (NHSCN) in the presence of benzoyl chloride, forming N-((4-ethoxycarbonylphenyl)carbamoyl)benzamide. This intermediate is isolated and purified via recrystallization.

Hydrolysis to Isothiocyanate

The thiourea derivative undergoes alkaline hydrolysis (9–11% NaOH) at 80–90°C, followed by acidification to precipitate the product. While this method avoids thiophosgene, it suffers from lengthy steps and moderate yields (50–55%).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Safety | Scalability | Cost |

|---|---|---|---|---|

| Thiophosgene | 65–75% | Low | Moderate | $ |

| Continuous Flow | 45–50% | High | High | $$ |

| Copper-Catalyzed | 70–80% | Moderate | Moderate | $$$ |

| Thiourea Hydrolysis | 50–55% | High | Low | $ |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-isothiocyanatobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-isothiocyanatobenzoic acid.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary amines (e.g., methylamine) or secondary amines (e.g., dimethylamine) in solvents like ethanol or methanol.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Thioureas, carbamates, and thiocarbamates.

Hydrolysis: 4-isothiocyanatobenzoic acid.

Reduction: 4-aminobenzoic acid derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

E4iB is primarily recognized for its role as a building block in the synthesis of various pharmaceutical compounds, particularly in the development of anticancer agents , antibacterial , and antifungal drugs.

Case Studies and Findings

- Anticancer Research : E4iB has been studied for its ability to inhibit specific metabolic pathways associated with cancer progression. For instance, research indicates that it may inhibit the enzyme CYP2E1, which is involved in the metabolism of benzene, a known carcinogen. This inhibition could potentially mitigate benzene's toxic effects, suggesting a protective role in occupational health settings .

- Antibacterial and Antifungal Properties : E4iB exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its efficacy against antibiotic-resistant pathogens, highlighting its potential in addressing public health challenges related to drug resistance .

Agrochemical Applications

In the agrochemical sector, E4iB serves as an effective pesticide and herbicide due to its insecticidal properties. Its application can enhance crop protection strategies.

Data Table: Agrochemical Efficacy

| Compound | Application Type | Target Organism | Efficacy |

|---|---|---|---|

| Ethyl 4-isothiocyanatobenzoate | Pesticide | Various insects | High |

| This compound | Herbicide | Weeds | Moderate |

Organic Synthesis

E4iB is utilized as a reagent in organic synthesis, facilitating the formation of complex organic molecules. Its versatility allows chemists to explore various synthetic pathways.

Synthetic Pathways Involving E4iB

- Synthesis of Dyes and Pigments : E4iB is employed in synthesizing various dyes and pigments due to its reactive isothiocyanate functional group.

- Complex Organic Molecules : It serves as a precursor for synthesizing more complex organic compounds, expanding the toolbox available for organic chemists .

Mécanisme D'action

The mechanism of action of ethyl 4-isothiocyanatobenzoate involves its reactivity with nucleophilic groups in biological molecules. The isothiocyanate group can form covalent bonds with amino acid residues such as cysteine, lysine, and histidine. This reactivity allows the compound to inhibit enzymes by modifying their active sites, thereby disrupting their normal function. Additionally, the compound’s ability to form hydrogen bonds and its dipole moment contribute to its binding affinity to target proteins.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Ethyl 3-Isothiocyanatobenzoate

- Structure : The meta isomer (CAS: 3137-84-6) differs in the isothiocyanate group’s position.

- Solubility : Ethyl 3-isothiocyanatobenzoate has higher aqueous solubility (5.181 × 10⁻² g/L) compared to the para isomer (1.865 × 10⁻² g/L) .

- Applications : While the para isomer is widely used in medicinal chemistry, the meta isomer’s applications are less documented, possibly due to steric or electronic effects influencing reactivity.

Functional Group Variants

Key Observations :

- Bioactivity: Compounds like I-6230 and I-6273, which replace the isothiocyanate with amino-linked heterocycles, show targeted antitumor activity, whereas Ethyl 4-isothiocyanatobenzoate itself is primarily a synthetic intermediate .

- Solubility Modulation : Derivatives with hydrophilic groups (e.g., 3d’s hydroxyethoxy chain) improve solubility, addressing limitations of the parent compound .

Commercial Benzoate Esters

- Ethyl 4-ethoxybenzoate (CAS: 23676-09-7): Lacks the isothiocyanate group but shares the ethyl benzoate backbone; used as a flavoring agent.

- Methyl 4-iodobenzoate (CAS: 619-44-3): Iodo-substitution enhances electrophilicity for cross-coupling reactions, unlike the isothiocyanate’s nucleophilic reactivity .

Activité Biologique

Ethyl 4-isothiocyanatobenzoate (EICB) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of EICB, highlighting its mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

EICB is classified as an isothiocyanate, characterized by the presence of the isothiocyanate functional group (-N=C=S) attached to a benzoate moiety. Its structure can be represented as follows:

This compound is known for its reactive nature, which allows it to interact with various biological targets, leading to diverse biochemical effects.

The biological activity of EICB can be attributed to its ability to form covalent bonds with thiol groups in proteins. This interaction can lead to:

- Inhibition of Enzymatic Activity : EICB may inhibit certain enzymes by modifying their active sites.

- Modulation of Cellular Signaling : The compound can alter signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Anticancer Properties

Numerous studies have investigated the anticancer properties of EICB, particularly its effects on various cancer cell lines.

In Vitro Studies

- HeLa Cells : EICB demonstrated significant antiproliferative effects on HeLa cervical cancer cells. The IC50 value was reported at approximately 1.84 μM, indicating potent activity against this cell line while exhibiting minimal cytotoxicity towards normal liver cells (L-02) (IC50 > 80 μM) . This selectivity suggests a favorable therapeutic window for potential cancer treatments.

- Mechanisms of Action : The compound induced cell cycle arrest at the G1 phase and triggered apoptosis through mitochondrial pathways, as evidenced by decreased mitochondrial membrane potential and activation of caspases .

- Other Cancer Types : EICB has also shown efficacy against other cancer types such as lung (A549) and breast cancer (MDA-MB-231), further supporting its role as a broad-spectrum anticancer agent .

In Vivo Studies

In animal models, EICB has been tested for its ability to inhibit tumor growth:

- A study involving transplanted sarcoma cells in rats showed a 57% reduction in tumor volume following treatment with EICB at a dose of 28 mg/kg . This result underscores the compound's potential as an effective anticancer drug.

Summary of Research Findings

The following table summarizes key findings from various studies on EICB:

| Study Focus | Cell Line/Model | IC50 (μM) | Effect Observed |

|---|---|---|---|

| Antiproliferative | HeLa | 1.84 | Induced apoptosis and G1 arrest |

| Antiproliferative | A549 | N/A | Significant growth inhibition |

| In Vivo Tumor Growth | Sarcoma in Rats | 28 mg/kg | 57% regression in tumor volume |

Case Studies

- Case Study on HeLa Cells : Researchers demonstrated that EICB could effectively induce apoptosis in HeLa cells through mitochondrial pathways. This was supported by evidence showing increased DNA content without mitotic progression, suggesting a unique mechanism of action that warrants further exploration .

- Animal Model Study : In vivo experiments revealed that EICB treatment led to significant tumor regression in rat models bearing transplanted sarcoma cells, indicating its potential for clinical application in cancer therapy .

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 4-isothiocyanatobenzoate with high purity?

this compound is synthesized via a two-step process:

- Step 1 : React ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to form 4-[(dimethylcarbamothioyl)amino]benzoate.

- Step 2 : Deaminate the intermediate under controlled conditions to yield this compound . Purity validation requires thin-layer chromatography (TLC), NMR (<sup>1</sup>H and <sup>13</sup>C), and IR spectroscopy. Crystallization techniques may further enhance purity for structural studies .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Key methods include:

- Spectroscopic Analysis : IR spectroscopy to confirm the isothiocyanate (-NCS) stretch (~2050–2150 cm⁻¹) and NMR to verify aromatic proton environments.

- X-ray Crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions, as demonstrated for intermediates like ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate .

Q. What are the solubility properties of this compound in common solvents?

According to solubility data (Table 1), the compound exhibits limited solubility in polar protic solvents (e.g., water) but dissolves readily in aprotic solvents like dioxane or DMF .

Table 1 : Solubility of this compound

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | <0.1 | 25 |

| Dioxane | 120 | 25 |

| DMF | 250 | 25 |

Advanced Research Questions

Q. How can researchers optimize reaction conditions for coupling this compound with nucleophiles (e.g., amines, hydrazines)?

- Solvent Selection : Use dioxane or THF to stabilize reactive intermediates while avoiding protic solvents that may hydrolyze the isothiocyanate group.

- Stoichiometry : Maintain a 1:2 molar ratio (isothiocyanate:nucleophile) to ensure complete conversion, as shown in hydrazine hydrate reactions .

- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., thiourea dimerization).

Q. What analytical challenges arise when characterizing this compound in complex mixtures?

- Overlapping NMR Signals : Aromatic protons in derivatives may overlap with solvent peaks. Use deuterated DMSO-d6 or CDCl3 for clearer spectra.

- TLC Limitations : Non-polar derivatives may exhibit poor separation on silica gel. Switch to reverse-phase TLC or HPLC with UV detection (λ = 254 nm) .

Q. How can contradictory solubility or reactivity data in literature be resolved?

- Reproducibility Checks : Verify solvent purity (e.g., trace water in dioxane affects reactivity) and reaction atmosphere (inert gas vs. ambient air).

- Computational Modeling : Use density functional theory (DFT) to predict solvent interactions or transition states, aligning experimental results with theoretical models .

Q. What strategies mitigate ecotoxicity risks during disposal of this compound waste?

- Degradation Studies : Test hydrolysis under acidic/basic conditions to identify non-toxic byproducts (e.g., benzoic acid derivatives).

- Ecotoxicity Data : Refer to IUCLID and ECHA databases for aquatic toxicity thresholds. Avoid draining into waterways; instead, incinerate with chemical waste .

Q. How does the isothiocyanate group influence the compound’s stability during long-term storage?

- Moisture Sensitivity : Store under anhydrous conditions (desiccator with P2O5) to prevent hydrolysis to thioureas.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, necessitating refrigeration (2–8°C) for prolonged stability .

Methodological Guidance

Q. Designing experiments to study this compound’s reactivity: What controls are essential?

Q. How to address discrepancies in spectral data between synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.